

# In-Depth Technical Guide: **tert-Butyl Azepan-3-ylcarbamate (CAS 454451-26-4)**

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## **Compound of Interest**

Compound Name: *tert-Butyl azepan-3-ylcarbamate*

Cat. No.: *B153504*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**tert-Butyl azepan-3-ylcarbamate** is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a seven-membered azepane ring and a Boc-protected amine, offers a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. The azepane moiety is a privileged scaffold found in numerous biologically active compounds and approved drugs, recognized for its ability to explore chemical space in three dimensions. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and applications of **tert-butyl azepan-3-ylcarbamate**, serving as a technical resource for researchers in the pharmaceutical sciences.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **tert-butyl azepan-3-ylcarbamate** is presented in the table below. These computed properties provide essential information for handling, storage, and use in chemical synthesis.

Property	Value
CAS Number	454451-26-4
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	214.30 g/mol
IUPAC Name	tert-butyl N-(azepan-3-yl)carbamate
Synonyms	3-(Boc-amino)azepane, tert-Butyl (azepan-3-yl)carbamate
Appearance	White to off-white solid (typical)
Boiling Point	Not available
Melting Point	Not available
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
XLogP3-AA	1.4
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	3

## Synthesis and Experimental Protocols

The synthesis of **tert-butyl azepan-3-ylcarbamate** can be achieved through a multi-step process, often starting from readily available amino acids. Below is a representative synthetic protocol adapted from the synthesis of its enantiomerically pure form.

### Synthesis of ( $\pm$ )-tert-Butyl Azepan-3-ylcarbamate

This synthesis involves the cyclization of a protected amino acid derivative followed by reduction and Boc protection.

Step 1: Synthesis of ( $\pm$ )-3-Aminolactam

A detailed protocol for the synthesis of the racemic 3-aminolactam precursor is required. This can often be achieved from a suitable starting material like DL-ornithine through cyclization.

### Step 2: Reduction of the Lactam and Boc Protection

This step involves the reduction of the lactam to the corresponding cyclic amine, followed by the protection of the amino group with a Boc group.

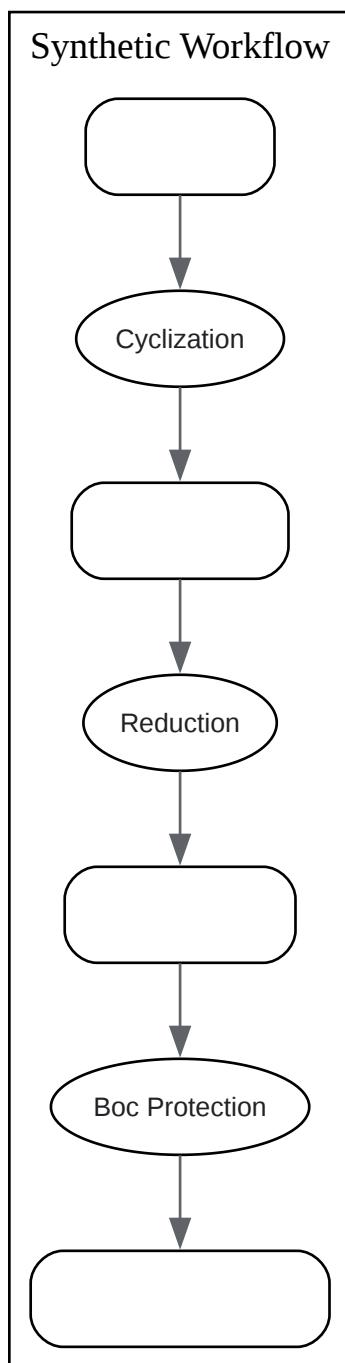
#### Materials and Reagents:

- (±)-3-Aminolactam
- Lithium aluminum hydride ( $\text{LiAlH}_4$ ) or other suitable reducing agent
- Anhydrous tetrahydrofuran (THF)
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ ) or another suitable base
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

#### Experimental Procedure:

- Reduction of the Lactam: To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (±)-3-aminolactam in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time, monitoring the reaction by TLC.

- Work-up: Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude (±)-azepan-3-amine.
- Boc Protection: Dissolve the crude (±)-azepan-3-amine in dichloromethane. To this solution, add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.
- Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC. Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **tert-butyl azepan-3-ylcarbamate** as a solid.



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Caption: Synthetic workflow for **tert-Butyl azepan-3-ylcarbamate**.

## Analytical Methods

Accurate characterization and purity assessment are crucial for the use of **tert-butyl azepan-3-ylcarbamate** in drug discovery. The following are standard analytical methods.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to confirm the structure of the compound.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

- δ (ppm): 1.45 (s, 9H, C(CH<sub>3</sub>)<sub>3</sub>), 1.50-2.00 (m, 6H, azepane-CH<sub>2</sub>), 2.80-3.20 (m, 4H, azepane-CH<sub>2</sub>N), 3.80-4.00 (m, 1H, CH-NHBoc), 5.00-5.20 (br s, 1H, NH-Boc).

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

- δ (ppm): 28.5 (C(CH<sub>3</sub>)<sub>3</sub>), 29.0, 30.5, 36.0 (azepane-CH<sub>2</sub>), 46.0, 48.0 (azepane-CH<sub>2</sub>N), 52.0 (CH-NHBoc), 79.5 (C(CH<sub>3</sub>)<sub>3</sub>), 155.5 (C=O).

## High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for determining the purity of **tert-butyl azepan-3-ylcarbamate**.

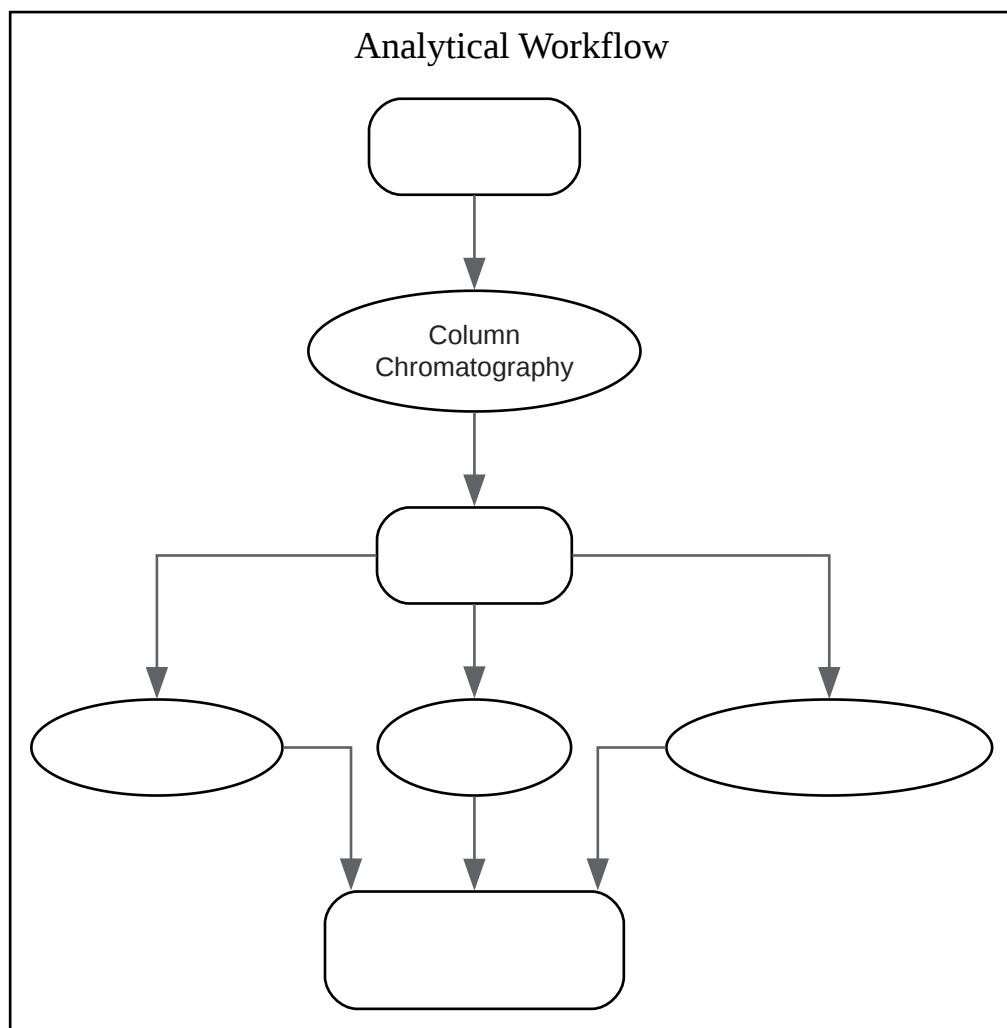
Instrumentation:

- HPLC system with a UV detector.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
  - Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.

- Injection Volume: 10  $\mu\text{L}$ .
- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition.



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Caption: Analytical workflow for **tert-Butyl azepan-3-ylcarbamate**.

## Applications in Drug Discovery

The azepane scaffold is a key feature in a number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. **tert-Butyl azepan-3-ylcarbamate** serves as a crucial intermediate for introducing this valuable motif into drug candidates. The Boc-

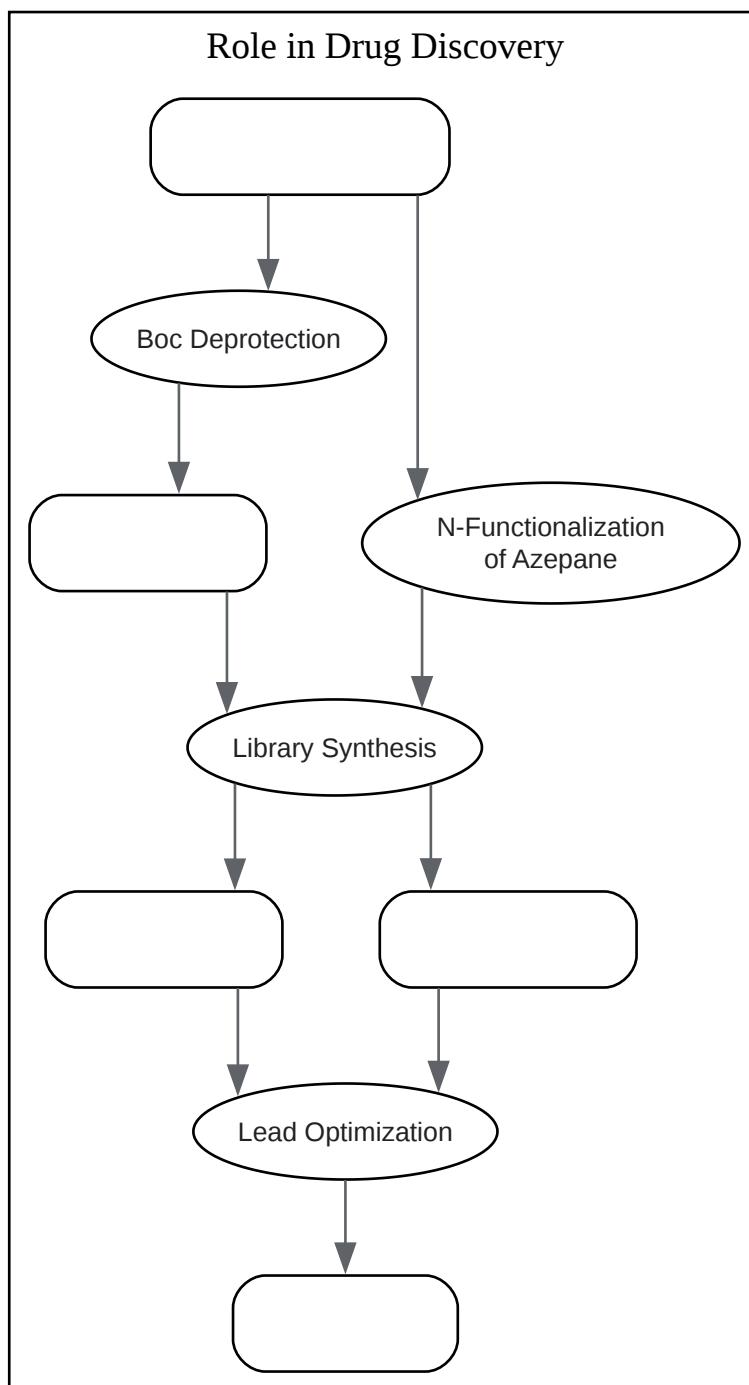
protected amine allows for selective functionalization at the azepane nitrogen, while the free amine can be deprotected and further elaborated.

## Role as a Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The azepane ring can serve as a scaffold to orient functional groups for optimal interaction with the ATP-binding site or allosteric pockets of kinases. The conformational flexibility of the seven-membered ring can be advantageous in achieving high affinity and selectivity. The use of **tert-butyl azepan-3-ylcarbamate** allows for the introduction of the 3-aminoazepane core, which can be further derivatized to explore structure-activity relationships (SAR).

## Application in the Synthesis of GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets. The azepane moiety can be incorporated into ligands for various GPCRs. The 3D structure of the azepane ring can provide a framework for positioning substituents that interact with specific residues in the receptor binding pocket, leading to potent and selective agonists, antagonists, or allosteric modulators.



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Caption: Logical relationships in drug discovery applications.

## Conclusion

**tert-Butyl azepan-3-ylcarbamate** is a strategically important building block for the synthesis of novel pharmaceutical agents. Its utility stems from the presence of the azepane scaffold, which imparts desirable three-dimensional structural features to drug candidates. This technical guide provides essential information for researchers working with this compound, from its fundamental properties and synthesis to its application in the development of new therapeutics. The detailed protocols and workflows are intended to facilitate its effective use in the drug discovery process.

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